molecular formula C8H12O3 B092727 Allyl levulinate CAS No. 1070-35-5

Allyl levulinate

Cat. No. B092727
CAS RN: 1070-35-5
M. Wt: 156.18 g/mol
InChI Key: NETFSRNRGBJVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl levulinate is an organic compound that is commonly used as a flavoring agent in the food industry. It has a sweet, fruity odor and is often found in fruit-flavored products such as candy, chewing gum, and soft drinks. However, allyl levulinate also has several scientific research applications, particularly in the field of biochemistry and physiology.

Mechanism Of Action

The mechanism of action of allyl levulinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. These actions may contribute to the antimicrobial and antioxidant properties of the compound.

Biochemical And Physiological Effects

Allyl levulinate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. Additionally, allyl levulinate has been found to increase the activity of certain antioxidant enzymes in the liver, which may help to protect against oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using allyl levulinate in lab experiments is its relatively low toxicity. Additionally, it is a readily available and inexpensive compound. However, one limitation is that it may not be suitable for use in certain types of experiments due to its strong odor.

Future Directions

There are several future directions for research on allyl levulinate. One area of interest is its potential use as a natural food preservative. Additionally, further research is needed to fully understand the mechanism of action of allyl levulinate and its potential applications in the prevention and treatment of diseases related to oxidative stress. Finally, it may be useful to explore the potential synergistic effects of allyl levulinate with other compounds, particularly other antioxidants.

Synthesis Methods

Allyl levulinate can be synthesized through the esterification of levulinic acid with allyl alcohol. This reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a clear, colorless liquid with a boiling point of 175-176°C.

Scientific Research Applications

Allyl levulinate has several scientific research applications, particularly in the field of biochemistry and physiology. It has been found to have antimicrobial properties, making it a potential candidate for use in food preservation. Additionally, allyl levulinate has been shown to have antioxidant properties, which may have implications for preventing oxidative stress-related diseases such as cancer and Alzheimer's disease.

properties

CAS RN

1070-35-5

Product Name

Allyl levulinate

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

prop-2-enyl 4-oxopentanoate

InChI

InChI=1S/C8H12O3/c1-3-6-11-8(10)5-4-7(2)9/h3H,1,4-6H2,2H3

InChI Key

NETFSRNRGBJVMU-UHFFFAOYSA-N

SMILES

CC(=O)CCC(=O)OCC=C

Canonical SMILES

CC(=O)CCC(=O)OCC=C

Origin of Product

United States

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